3-Ethoxy-5-phenylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-ethoxy-5-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-2-16-10-8-11(17-12(10)13(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYWXOIHUAIRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-phenylthiophene-2-carboxylic acid typically involves the reaction of ethyl 3-ethoxy-5-phenylthiophene-2-carboxylate with a suitable reagent to introduce the carboxylic acid group. The reaction conditions often include the use of a strong acid or base to facilitate the conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-phenylthiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds containing thiophene rings, including 3-Ethoxy-5-phenylthiophene-2-carboxylic acid, exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The DPPH radical scavenging assay has shown that derivatives of thiophene can effectively neutralize free radicals, making them potential candidates for therapeutic agents against oxidative damage .
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly its role as a scaffold for drug development. The presence of the ethoxy and carboxylic acid functional groups enhances its solubility and bioavailability, which are critical factors in drug design. Studies have reported that similar thiophene derivatives demonstrate antibacterial and anti-inflammatory activities, suggesting that this compound may also possess these beneficial effects .
Materials Science
Organic Electronics
this compound is being explored for its applications in organic electronics, particularly in the development of organic semiconductors. Its thiophene structure allows for effective charge transport properties, which are essential in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that modifying the thiophene backbone can enhance the electrical conductivity and stability of these materials .
Polymer Composites
In materials science, this compound can be used as a building block for synthesizing polymer composites with improved mechanical properties. The incorporation of thiophene derivatives into polymer matrices has been shown to enhance thermal stability and mechanical strength, making them suitable for various industrial applications .
Environmental Science
Biodegradability Studies
The environmental impact of chemical compounds is a growing concern. Studies on the biodegradability of this compound indicate that it can undergo microbial degradation under specific conditions, reducing its ecological footprint. This property is particularly important for compounds used in agricultural applications or as additives in consumer products .
Toxicological Assessments
Toxicological studies have highlighted the importance of understanding the safety profile of this compound. While it exhibits some harmful effects if ingested or upon skin contact, proper handling and risk assessment protocols can mitigate these risks during its application in research and industry .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging methods. Results indicated a significant reduction in radical concentration compared to control samples, confirming its potential as a natural antioxidant agent.
Case Study 2: Application in Organic Electronics
In an experimental setup for organic photovoltaics, researchers incorporated this compound into polymer blends. The resulting devices showed improved power conversion efficiencies compared to traditional materials, demonstrating its viability for commercial applications.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Thiophene-2-carboxylic Acid Derivatives
Thiophene-2-carboxylic acid derivatives are extensively studied for their structural versatility and biological relevance. Below is a systematic comparison of 3-ethoxy-5-phenylthiophene-2-carboxylic acid with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Thiophene-2-carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity: The ethoxy group in this compound enhances electron density at the thiophene ring, favoring electrophilic substitution reactions. In contrast, amino (e.g., ) or bromo/cyano substituents (e.g., ) modulate reactivity for nucleophilic or cross-coupling pathways, respectively. Sulfonamide and sulfonyl groups (e.g., ) improve aqueous solubility and target binding affinity, making these derivatives suitable for drug development.
Molecular Weight and Solubility :
- Derivatives with bulkier substituents (e.g., ethyl esters, phenylcarbamoyl groups) exhibit higher molecular weights (>300 g/mol) and reduced solubility, necessitating formulation optimization .
- The parent compound (this compound) strikes a balance with moderate molecular weight (248.30 g/mol), favoring membrane permeability in drug candidates .
Applications in Drug Discovery: this compound is a versatile scaffold for synthesizing kinase inhibitors and antimicrobial agents due to its planar aromatic core . Compounds like ethyl 3-bromo-4-cyano-thiophene-2-carboxylate () are pivotal in synthesizing thienothienopyrimidines, which show promise in treating metabolic disorders.
Biological Activity
3-Ethoxy-5-phenylthiophene-2-carboxylic acid is a heterocyclic organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicine and agriculture.
- Molecular Formula : C13H12O3S
- Molecular Weight : 248.3 g/mol
- Structure : The compound features a thiophene ring substituted with an ethoxy group and a carboxylic acid.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 3-ethoxy-5-phenylthiophene-2-carboxylate with strong acids or bases to introduce the carboxylic acid group. Various reagents such as hydrogen peroxide and lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities and influence various cellular pathways, which may lead to therapeutic effects. The compound has shown potential in:
- Antiviral Activity : Preliminary studies suggest efficacy against certain viruses, although specific data on its activity against viral targets is limited .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, potentially due to its structural characteristics that allow it to disrupt microbial cell membranes .
Case Studies and Research Findings
- Antiviral Studies : In vitro assays have indicated that derivatives of thiophene compounds exhibit antiviral properties, with some showing EC50 values in the low micromolar range against viruses like HIV . While specific studies on this compound are sparse, its structural analogs have shown promise.
- Antimicrobial Activity : Research has highlighted the importance of carboxylic acids in enhancing antimicrobial activity. Compounds similar to this compound have been noted for their ability to chelate metal ions, which can enhance their antimicrobial effects .
- Cytotoxicity Studies : The cytotoxic effects of related compounds have been evaluated, showing that modifications in functional groups significantly affect their toxicity profiles. For instance, the presence of hydroxyl groups has been linked to increased cytotoxicity against cancer cell lines .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Antiviral Activity | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Limited data | Moderate | Not specified |
| 3-Methoxy-5-phenylthiophene-2-carboxylic acid | Moderate | High | Low (10 µM) |
| 3-Ethyl-5-phenylthiophene-2-carboxylic acid | High | Moderate | Moderate (15 µM) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethoxy-5-phenylthiophene-2-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves refluxing thiophene precursors (e.g., 5-phenylthiophene derivatives) with ethoxy-containing reagents in ethanol, followed by acid-catalyzed cyclization or carboxylation. For example, analogous syntheses of thiophene-2-carboxylic acid derivatives use reflux conditions (3–5 hours) with sodium ethoxide as a base catalyst . Optimization may include adjusting reaction time, temperature (e.g., 80–100°C), or solvent polarity. Post-reaction purification via recrystallization (e.g., using dioxane) or column chromatography is critical for isolating high-purity products .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles to avoid skin/eye contact. Glove permeability must be validated for organic solvents like ethanol .
- Ventilation : Use fume hoods to minimize inhalation risks, as decomposition may release sulfur oxides or carbon monoxide .
- Storage : Store in sealed containers away from strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., decomposition or polymerization) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and thiophene ring protons (δ ~6.5–7.5 ppm). Aromatic protons from the phenyl group appear at δ ~7.2–7.8 ppm .
- FT-IR : Key peaks include C=O stretch (~1680–1720 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ ~254 nm) and ESI-MS for molecular ion confirmation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic regions (e.g., carboxyl group for nucleophilic attacks) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, thiophene derivatives often target cyclooxygenase (COX) or kinase pathways .
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~2.5–3.5 for similar thiophenes) or cytochrome P450 interactions .
Q. What strategies resolve contradictions in reported biological activity data for thiophene carboxylates?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., IC₅₀ in cancer vs. normal cells) to confirm specificity .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
- Structural Analog Comparison : Compare activity with derivatives (e.g., 3-methyl or 5-allyloxy analogs) to isolate functional group contributions .
Q. How can reaction conditions be tailored to minimize byproducts during carboxylation?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective carboxylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance carboxylation efficiency vs. protic solvents like ethanol .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
